molecular formula C16H13FN4O B11459470 6-Benzyl-3-[(3-fluorophenyl)amino]-1,2,4-triazin-5-ol

6-Benzyl-3-[(3-fluorophenyl)amino]-1,2,4-triazin-5-ol

Cat. No.: B11459470
M. Wt: 296.30 g/mol
InChI Key: SGQDYBHJGFWASA-UHFFFAOYSA-N
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Description

6-Benzyl-3-[(3-fluorophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one is a synthetic organic compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a benzyl group, a fluorophenyl group, and a triazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-benzyl-3-[(3-fluorophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one typically involves the following steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate precursors such as hydrazine derivatives and carbonyl compounds.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Fluorophenyl Group: The fluorophenyl group can be attached through an amination reaction using 3-fluoroaniline.

Industrial Production Methods

In an industrial setting, the production of 6-benzyl-3-[(3-fluorophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can occur at the triazine ring, potentially converting it to a dihydrotriazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluorophenyl group, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Benzyl alcohol, benzaldehyde derivatives.

    Reduction: Dihydrotriazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been studied for its anticancer, antimicrobial, and anti-inflammatory properties.

    Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.

    Biological Research: The compound can be used as a tool to study various biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 6-benzyl-3-[(3-fluorophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or modulate the activity of these targets, leading to various biological effects. For example, in the context of its anticancer activity, the compound may inhibit key enzymes involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6-Benzyl-3-[(3-chlorophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one
  • 6-Benzyl-3-[(3-methylphenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one
  • 6-Benzyl-3-[(3-nitrophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one

Uniqueness

6-Benzyl-3-[(3-fluorophenyl)amino]-4,5-dihydro-1,2,4-triazin-5-one is unique due to the presence of the fluorophenyl group, which imparts distinct electronic properties to the compound. This fluorine substitution can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets compared to its analogs with different substituents.

Properties

Molecular Formula

C16H13FN4O

Molecular Weight

296.30 g/mol

IUPAC Name

6-benzyl-3-(3-fluoroanilino)-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C16H13FN4O/c17-12-7-4-8-13(10-12)18-16-19-15(22)14(20-21-16)9-11-5-2-1-3-6-11/h1-8,10H,9H2,(H2,18,19,21,22)

InChI Key

SGQDYBHJGFWASA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=NN=C(NC2=O)NC3=CC(=CC=C3)F

Origin of Product

United States

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